3-Bromophenyl-(2,6-dichlorobenzyl)ether chemical structure and properties
3-Bromophenyl-(2,6-dichlorobenzyl)ether chemical structure and properties
An In-depth Technical Guide to 3-Bromophenyl-(2,6-dichlorobenzyl)ether: Synthesis, Structural Properties, and Pharmacophore Analysis
Executive Summary
3-Bromophenyl-(2,6-dichlorobenzyl)ether (Systematic Name: 1-bromo-3-((2,6-dichlorobenzyl)oxy)benzene) represents a specialized halogenated diaryl ether scaffold frequently utilized in medicinal chemistry and agrochemical discovery. Characterized by a meta-brominated phenol core linked to a sterically hindered 2,6-dichlorobenzyl moiety, this molecule serves as both a robust hydrophobic pharmacophore and a versatile synthetic intermediate.
The 2,6-dichloro substitution pattern on the benzyl ring induces a specific orthogonal conformation, often exploited to fill hydrophobic pockets in kinase inhibitors, antiviral agents, and antifungal targets. The 3-bromo handle provides a critical site for further diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making this ether a high-value building block in Structure-Activity Relationship (SAR) libraries.
Chemical Identity & Physicochemical Profile
This section details the fundamental structural parameters essential for analytical identification and property prediction in drug design workflows.
| Parameter | Data / Value |
| IUPAC Name | 1-Bromo-3-[(2,6-dichlorophenyl)methoxy]benzene |
| Common Name | 3-Bromophenyl-(2,6-dichlorobenzyl)ether |
| Molecular Formula | C₁₃H₉BrCl₂O |
| Molecular Weight | 331.01 g/mol |
| SMILES | ClC1=C(COC2=CC=CC(Br)=C2)C(Cl)=CC=C1 |
| InChI Key | (Predicted) BKRNZAAZKKBSKN-UHFFFAOYSA-N (Analog) |
| LogP (Predicted) | ~5.2 (Highly Lipophilic) |
| TPSA | 9.23 Ų (Ether linkage only) |
| H-Bond Donors/Acceptors | 0 / 1 |
| Physical State | White to off-white crystalline solid (Predicted mp: 60–80 °C) |
| Solubility | Insoluble in water; Soluble in DCM, DMSO, DMF, THF |
Structural Insight: The 2,6-dichlorobenzyl group creates significant steric bulk around the ether oxygen. This "molecular shield" protects the ether linkage from metabolic cleavage and forces the benzyl ring to twist out of plane relative to the C-O-C bond, a conformation critical for binding selectivity in protein active sites.
Synthetic Methodology: Williamson Ether Synthesis
The most reliable route to 3-Bromophenyl-(2,6-dichlorobenzyl)ether is the Williamson ether synthesis. This nucleophilic substitution (
Reaction Scheme
Figure 1: Synthetic pathway via Williamson Ether Synthesis. The base deprotonates the phenol to generate a phenoxide, which attacks the benzylic carbon.
Experimental Protocol (Standard Operating Procedure)
Reagents:
-
3-Bromophenol (1.0 eq)
-
2,6-Dichlorobenzyl chloride (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq, anhydrous) -
Potassium Iodide (KI) (0.1 eq, catalytic - optional to accelerate reaction)
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone
Step-by-Step Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromophenol (e.g., 5.0 mmol) in DMF (10 mL).
-
Deprotonation: Add anhydrous
(10.0 mmol) to the solution. Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the phenoxide anion. -
Alkylation: Add 2,6-dichlorobenzyl chloride (5.5 mmol) dropwise. If using the chloride, adding a catalytic amount of KI can convert it in situ to the more reactive iodide.
-
Reaction: Heat the mixture to 60–80 °C. Monitor by TLC (Hexane:EtOAc 9:1) or LC-MS. Reaction typically completes in 2–4 hours.
-
Work-up:
-
Cool to RT and pour the mixture into ice-cold water (50 mL). The product should precipitate as a solid.[1]
-
If solid forms: Filter, wash with water, and dry under vacuum.
-
If oil forms: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with water (2x) and brine (1x).[1] Dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 100% Hexane → 5% EtOAc/Hexane).
Critical Control Point: The 2,6-dichloro substitution makes the benzylic halide less reactive towards
Spectroscopic Characterization
Validation of the structure relies on identifying the specific substitution patterns of the two aromatic rings.
Expected 1H NMR Data (400 MHz, )
-
5.25 ppm (s, 2H): Characteristic singlet for the benzylic methylene (
). The shift is deshielded by the oxygen and the electron-deficient dichlorophenyl ring. - 7.20–7.40 ppm (m, 3H): 2,6-Dichlorophenyl ring protons. Typically appears as a tight multiplet or doublet/triplet pattern depending on resolution.
-
6.90–7.15 ppm (m, 4H): 3-Bromophenyl ring protons.
-
Look for the distinct pattern of a meta-substituted ring: A singlet (H-2), two doublets (H-4, H-6), and a triplet (H-5). The proton ortho to the ether oxygen and para to the bromine will be the most shielded.
-
Mass Spectrometry (MS)
-
Isotope Pattern: The molecule contains one Bromine (
) and two Chlorines ( ). -
Molecular Ion (
): The mass spectrum will show a complex cluster of peaks due to the halogen isotopes.-
Base peak typically at
. -
Fragmentation: A prominent fragment at
159/161 corresponds to the 2,6-dichlorobenzyl cation (tropylium ion analog), formed by cleavage of the C-O bond.
-
Biological Relevance & Pharmacophore Analysis
This scaffold is not merely a passive linker; it is an active pharmacophore in drug discovery.
Mechanism of Action (MOA) Potential
-
Kinase Inhibition: The 2,6-dichlorobenzyl moiety is a "privileged structure" in kinase inhibitors. It fits into hydrophobic pockets (e.g., the "back pocket" of ATP binding sites), while the ether oxygen can accept a hydrogen bond from the backbone.
-
Antimicrobial/Antifungal: Benzyl phenyl ethers disrupt cell membranes or inhibit specific enzymes (e.g., enoyl-ACP reductase). The lipophilicity (LogP > 5) aids in penetrating fungal cell walls.
-
Metabolic Stability: The 2,6-disubstitution blocks metabolic oxidation at the benzylic position, prolonging the half-life of the compound in vivo.
Figure 2: Structure-Activity Relationship (SAR) logic. The molecule combines metabolic stability with a versatile synthetic handle.
Safety & Handling (GHS Classification)
As a halogenated aromatic ether, standard safety protocols apply.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H411: Toxic to aquatic life with long-lasting effects (due to high lipophilicity and halogen content).
-
-
Handling: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust. Dispose of as halogenated organic waste.
References
-
Williamson Ether Synthesis General Protocol
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
-
Biological Activity of Benzyl Phenyl Ethers
-
Teli, D., et al. (2023). "Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives." Asian Journal of Pharmaceutical Research and Development. (Contextualizing the 3-bromophenyl pharmacophore). [2]
-
-
Kinase Inhibitor Scaffolds (2,6-Dichlorobenzyl moiety)
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. (Demonstrates the utility of 2,6-disubstituted benzyl/phenyl rings in binding pockets).
-
-
Chemical Properties & Safety Data
-
PubChem Compound Summary for 1-Bromo-2,6-dichlorobenzene (Precursor data).
-
